Piperazine, 2,5-dimethyl-1,4-bis(2-methyl-1-oxopropyl)-
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Overview
Description
Piperazine, 2,5-dimethyl-1,4-bis(2-methyl-1-oxopropyl)- is an organic compound that belongs to the piperazine family. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This specific compound is notable for its unique structure, which includes two methyl groups and two oxopropyl groups attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form piperazine rings.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular Cycloaddition of Alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Industrial Production Methods
Industrial production of piperazine often involves the ammoniation of 1,2-dichloroethane or ethanolamine. This process yields piperazine as a co-product .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 2,5-dimethyl-1,4-bis(2-methyl-1-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxopropyl groups to hydroxyl groups.
Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the piperazine derivative.
Reduction: Hydroxylated derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
Piperazine, 2,5-dimethyl-1,4-bis(2-methyl-1-oxopropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including its use as an anthelmintic agent.
Industry: Utilized in the manufacture of plastics, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of piperazine derivatives often involves interaction with neurotransmitter receptors or ion channels. The compound can bind to specific molecular targets, altering their function and leading to various biological effects. For example, piperazine derivatives can act as antagonists at serotonin receptors, influencing neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound with a simpler structure.
1,4-Dimethylpiperazine: A derivative with two methyl groups attached to the nitrogen atoms.
2,5-Dimethylpiperazine: A derivative with two methyl groups attached to the carbon atoms in the ring.
Uniqueness
Piperazine, 2,5-dimethyl-1,4-bis(2-methyl-1-oxopropyl)- is unique due to the presence of both methyl and oxopropyl groups, which confer distinct chemical and biological properties. This structural complexity allows for specific interactions with molecular targets, making it valuable for various applications.
Properties
CAS No. |
90043-75-7 |
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Molecular Formula |
C14H26N2O2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
1-[2,5-dimethyl-4-(2-methylpropanoyl)piperazin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C14H26N2O2/c1-9(2)13(17)15-7-12(6)16(8-11(15)5)14(18)10(3)4/h9-12H,7-8H2,1-6H3 |
InChI Key |
SDNDKNVGWONXDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(CN1C(=O)C(C)C)C)C(=O)C(C)C |
Origin of Product |
United States |
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